Lead lactate

Beschreibung

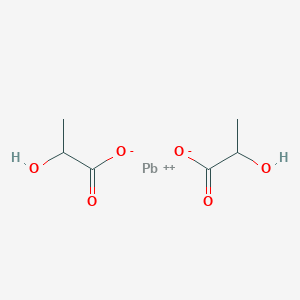

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-hydroxypropanoate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Pb/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLGIWLLGRJIEN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-82-3 | |

| Record name | Lead, bis(2-hydroxypropanoato-O1,O2)-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018917823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9SWP8I2VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Lead Lactate

Direct Synthesis Pathways for Lead Lactate (B86563)

Direct synthesis of lead lactate, Pb(C₃H₅O₃)₂, involves the straightforward combination of lead-containing reactants with lactic acid or its derivatives. These methods are primarily categorized into chemical reactions and electrochemical approaches.

Chemical Reaction Methodologies

The most common chemical methods for synthesizing this compound are acid-base reactions and salt metathesis reactions.

Acid-Base Reaction: This pathway involves the reaction of a lead-based alkali, such as lead(II) oxide (PbO) or lead(II) hydroxide (B78521) (Pb(OH)₂), with lactic acid (C₃H₆O₃). The reaction is a classic neutralization where the oxide or hydroxide reacts with the acidic proton of the carboxyl group in lactic acid to form this compound and water. For example, the reaction with lead(II) oxide proceeds as follows: PbO + 2 C₃H₆O₃ → Pb(C₃H₅O₃)₂ + H₂O

Salt Metathesis (Double Displacement): This method involves a double displacement reaction in an aqueous solution. A soluble lead salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂) or lead(II) acetate (B1210297) (Pb(CH₃COO)₂), is reacted with a soluble lactate salt, like sodium lactate (NaC₃H₅O₃) or calcium lactate. If this compound is less soluble than the other products in the solvent, it may precipitate, driving the reaction to completion. A typical metathesis reaction is: Pb(NO₃)₂(aq) + 2 NaC₃H₅O₃(aq) → Pb(C₃H₅O₃)₂(s/aq) + 2 NaNO₃(aq)

The choice of method can depend on the desired purity, yield, and the availability of starting materials.

Interactive Table 1: Comparison of Direct Chemical Synthesis Methods for this compound

| Method | Reactant 1 | Reactant 2 | Byproduct | General Conditions |

|---|---|---|---|---|

| Acid-Base Reaction | Lead(II) Oxide (PbO) | Lactic Acid | Water | Aqueous solution, often with heating to increase reaction rate. |

Electrochemical Synthesis Approaches

While direct electrosynthesis of the this compound salt is not widely documented, electrochemical methods play a significant role in the synthesis of its precursor, lactic acid, using lead electrodes. The electrochemical reduction of pyruvic acid to lactic acid has been studied on various electrode materials, with lead cathodes showing high efficiency.

In these systems, a potential is applied to a lead electrode in a solution containing pyruvic acid. The lead cathode facilitates the reduction of pyruvic acid to lactic acid. Research has shown that parameters such as the pH of the solution, the electrode potential, and the concentration of the substrate are critical. In one study, the use of a lead electrode in an aqueous medium at a controlled potential (−2.0 V) and pH (10) resulted in a selectivity for lactic acid reaching 90% with a conversion yield of 92%. researchgate.net This process does not produce this compound directly but demonstrates a key electrochemical route involving lead in the synthesis of the lactate anion.

Indirect Synthesis and Precursor Chemistry

Indirect routes to this compound involve multi-step processes where lead ions catalyze the formation of lactic acid from other starting materials, or where various lactate and lead-containing precursors are derivatized.

Lead(II) Ion Catalysis in Lactic Acid Formation

A significant advancement in precursor synthesis involves the use of lead(II) ions as a catalyst for converting cellulose (B213188) directly into lactic acid. nih.gov This process is highly relevant as cellulose is the primary component of lignocellulosic biomass, a renewable and abundant resource. nih.gov

The reaction is typically carried out in water at elevated temperatures (e.g., 463 K). The lead(II) ion is proposed to catalyze a cascade of reactions:

Hydrolysis of cellulose to glucose.

Isomerization of glucose to fructose (B13574).

Selective cleavage of the C3-C4 bond in fructose to yield triose sugars.

Conversion of these trioses into lactic acid. nih.gov

This chemocatalytic method has demonstrated high yields of lactic acid from both pure microcrystalline cellulose and raw biomass sources. nih.gov

Interactive Table 2: Research Findings on Pb(II)-Catalyzed Lactic Acid Synthesis from Biomass

| Feedstock | Catalyst | Temperature | Medium | Reported Lactic Acid Yield | Reference |

|---|---|---|---|---|---|

| Microcrystalline Cellulose | Lead(II) Nitrate | 463 K | Water | >60% | nih.gov |

| Corn Stover | Lead(II) Nitrate | 463 K | Water | ~64% | nih.gov |

| Rice Straw | Lead(II) Nitrate | 463 K | Water | ~61% | nih.gov |

Derivatization of Lactates with Lead-Containing Precursors

This strategy encompasses reactions where a lead-containing compound is modified by a lactate group or a lactate salt is used as a starting point for reaction with a lead precursor. A notable example involves the process of recovering lead from industrial waste, such as lead acid battery paste. In one patented method, a mixture of lead oxides from the paste is reacted with a carboxylic acid, such as lactic acid, to form a water-soluble lead carboxylate (this compound). google.com

Conversely, a lactate salt can be derivatized. For instance, a patent describes the catalytic oxidation of sodium lactate using a catalyst composed of platinum and a lead salt (like lead nitrate or lead carbonate) on an activated carbon support to produce sodium pyruvate (B1213749). google.com While the end product is not this compound, this demonstrates a reaction where a lactate salt is chemically transformed using a lead-containing precursor.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly relevant to the synthesis of lead compounds.

Several aspects of lactate and this compound synthesis align with green chemistry principles:

Use of Renewable Feedstocks: The most prominent example is the catalytic conversion of lignocellulosic biomass (e.g., cellulose) into lactic acid using lead(II) ions. nih.govfrontiersin.orgacs.org This approach utilizes a renewable and non-food-based starting material, reducing reliance on petrochemicals. mdpi.comnih.gov

Use of Benign Solvents: The Pb(II)-catalyzed synthesis of lactic acid from cellulose is performed in water, which is considered the ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Furthermore, lactic acid and its esters (like ethyl lactate) are themselves classified as green solvents, offering environmentally benign reaction media for other chemical processes. researchgate.neteuropa.eu

Catalysis and Atom Economy: The use of catalysts, such as the lead(II) ions in cellulose conversion, is a core principle of green chemistry. nih.govsemanticscholar.org Catalytic reactions are often more selective, require milder conditions, and reduce waste compared to stoichiometric reactions. Metathesis reactions also embody green principles by rearranging atoms efficiently. chemindigest.com

Energy Efficiency: Research into process intensification, such as using reactive distillation for the production of lactate esters, aims to improve energy efficiency and reduce production costs. europa.eu Additionally, mechanochemical methods, which use mechanical force to induce reactions, are being explored for the upcycling of polylactic acid, offering a solvent-free and potentially more energy-efficient route. rsc.org

While the toxicity of lead itself presents challenges to its "green" classification, applying these principles to the synthesis process—particularly through the use of renewable feedstocks and water-based catalysis for its lactate precursor—represents a significant step toward more sustainable chemical manufacturing.

Crystallographic and Structural Investigations of Lead Lactate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of a crystalline material. wikipedia.org This technique can determine bond lengths, bond angles, and the absolute configuration of atoms, providing an unambiguous picture of the molecule's structure and its arrangement in the crystal. researchgate.netcrystalls.info

A search of crystallographic literature and databases indicates a scarcity of published single-crystal structures specifically for lead(II) lactate (B86563). However, the study of analogous lead(II) carboxylate complexes provides significant insight into the probable structural characteristics. For instance, the crystal structure of lead(II) acetate (B1210297) trihydrate has been determined, revealing a complex polymeric network.

The data obtained from a typical SC-XRD analysis includes the crystal system, space group, and unit cell dimensions. This information is foundational for understanding the symmetry and repeating pattern of the crystal lattice.

Table 1: Illustrative Crystallographic Data for a Related Lead(II) Carboxylate: Lead(II) Acetate Trihydrate This table presents data for a related compound to demonstrate the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | Pb(CH₃COO)₂ · 3H₂O |

| Molar Mass | 379.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 15.85 |

| b (Å) | 7.30 |

| c (Å) | 9.10 |

| β (°) | 109.8 |

| Volume (ų) | 989.6 |

| Z | 4 |

Source: Data derived from descriptive crystallographic reports. crystalls.info

Should single crystals of lead lactate be analyzed, it would be expected that the lactate anion, with its carboxylate and α-hydroxyl groups, would act as a ligand to the lead(II) center, leading to potentially complex and polymeric structures.

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal packing of lead(II) lactate is dictated by the coordination chemistry of the lead(II) ion and the intermolecular forces between the lactate ligands. The Pb(II) ion possesses a 6s² lone pair of electrons which can be stereochemically active or inactive. researchgate.netpkusz.edu.cn This activity results in two primary coordination geometries:

Hemidirected: The bonds to ligands are arranged on only one side of the lead ion, with the lone pair occupying the vacant space. This is common for complexes with low coordination numbers. researchgate.netbas.bg

Holodirected: The bonds are distributed more symmetrically around the lead ion, with the lone pair being stereochemically inactive. This is typical for high coordination numbers (9 or more). researchgate.net

The lactate anion (2-hydroxypropanoate) is a versatile ligand, capable of coordinating to a metal center in several ways:

Monodentate: Using one oxygen atom from the carboxylate group. mdpi.com

Bidentate Chelation: Using both oxygen atoms of the carboxylate group to form a four-membered ring with the metal.

Bidentate Chelation (α-hydroxy): Using one carboxylate oxygen and the α-hydroxyl oxygen to form a stable five-membered chelate ring. This mode is common in other metal lactates. semanticscholar.orgicdd.com

Bridging: The carboxylate group can bridge two or more lead centers, leading to the formation of coordination polymers. semanticscholar.org

In the absence of a definitive crystal structure for this compound, it is highly probable that its solid-state structure consists of a coordination polymer. In this arrangement, lactate anions would likely bridge adjacent Pb(II) ions. The α-hydroxyl group would be expected to participate in coordination and/or form strong hydrogen bonds with neighboring lactate anions or coordinated water molecules, further stabilizing the three-dimensional crystal packing. mdpi.commdpi.com Studies of other lead carboxylates show that Pb-O bond lengths are variable, and the coordination environment is often complex and polymeric. researchgate.netpkusz.edu.cntandfonline.com

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. lehigh.edu Different polymorphs of a compound can have distinct physical properties, including solubility, stability, and melting point. Lead(II) carboxylates are known to exhibit rich polymorphic behavior. tandfonline.comrsc.org

Studies on a homologous series of lead(II) alkanoates (lead soaps) have revealed complex thermotropic polymorphism. tandfonline.comrsc.org These compounds undergo phase transitions upon heating, moving from a room-temperature crystalline phase to an intermediate, highly ordered solid phase (a rotator phase), and finally to a liquid-crystalline phase before melting into an isotropic liquid. Furthermore, upon cooling, these lead alkanoates often crystallize into a different polymorphic form than the one they started in, indicating that the crystallization pathway is kinetically sensitive. rsc.org

Given this precedent, it is highly likely that lead(II) lactate also exhibits polymorphism. The final crystalline form obtained could be dependent on various factors:

Crystallization Temperature: As seen with lead alkanoates, temperature can dictate which polymorph is thermodynamically stable or kinetically favored.

Solvent: The solvent used for crystallization can influence the resulting structure, sometimes becoming incorporated into the lattice to form solvates. tandfonline.com The presence of water, for example, could lead to the formation of one or more this compound hydrates, each with a unique crystal structure.

Chirality: Since lactic acid is chiral, the use of L-lactic acid, D-lactic acid, or a racemic mixture (DL-lactic acid) could result in different crystal structures, as observed in systems like calcium lactate. nih.gov

The investigation into the potential polymorphism of this compound is essential for controlling its material properties and ensuring the reproducibility of its synthesis.

Spectroscopic Characterization of Lead Lactate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of lead lactate (B86563) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of lactic acid, a doublet and a quartet are typically observed. ru.nl The doublet corresponds to the methyl (CH₃) protons, and the quartet is assigned to the methine (CH) proton. ru.nl The integration of these peaks reveals a 3:1 ratio, corresponding to the number of protons in each group. ru.nl For L-lactic acid in water at 500 MHz, the methyl protons (CH₃) appear as a doublet around 1.32 ppm, while the methine proton (CH) appears as a quartet around 4.10 ppm. hmdb.ca The use of DMSO-d₆ as a solvent has been shown to improve the resolution of NMR spectra for lactic acid oligomers compared to chloroform-d (B32938) (CDCl₃). acs.org

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information on the carbon skeleton of the lactate molecule. In studies involving ¹³C-labeled lactate, the chemical shifts of the different carbon atoms can be clearly identified. For instance, in studies of lactate metabolism, the C3 carbon of lactate is a key focus. frontiersin.orgacs.org The chemical shifts in ¹³C NMR are sensitive to the stereochemistry of the molecule, which is particularly relevant for polylactic acid (PLA), a polymer of lactic acid. acs.org While specific ¹³C NMR data for lead lactate was not found in the search results, the principles of lactate analysis by ¹³C NMR are well-established. researchgate.netnih.govumn.edunih.govunil.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. The molecular weight of this compound (Pb(C₃H₅O₃)₂) is 387.4 g/mol . ncats.io

In tandem mass spectrometry (LC-MS/MS) analysis of lactate, the precursor ion at m/z 89.0 (for the lactate anion) produces fragment ions at m/z 71.0 and 43.0. nih.gov The transition from m/z 89.0 to 43.0 is often monitored for quantitative analysis. nih.gov It has been noted that the position of ¹³C labeling in lactate can influence its fragmentation efficiency. nih.govresearchgate.net Mass spectrometry can also be used to separate and identify optical isomers of lactate, such as L-lactate and D-lactate. researchgate.net

Electronic Spectroscopy (UV-Vis) and Optical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For simple lactate solutions, there are no chromophores that absorb light at wavelengths greater than 290 nm. nih.gov However, studies on sodium lactate have shown very weak light absorption in the UV/Visible region, with some absorption bands identified at 401 nm, 449 nm, 513 nm, 605 nm, and 742 nm after post-processing of the spectra. nih.gov These are primarily attributed to overtones and combination bands of O-H bonds from water. nih.gov A small absorption band relevant to lactate has been reported around 747 nm, though it can be obscured by the high absorption of water. nih.gov

The interaction of metal ions with lactate can lead to the formation of complexes with distinct UV-Vis absorption spectra. For example, the complex of Cr³⁺ with lactic acid shows specific absorption characteristics. researchgate.net In the case of lead, UV-Vis spectrophotometry has been used as a method for its determination in various samples. ccsenet.orghunterlab.com Doping of polymer blends with lead nitrate (B79036) also results in characteristic UV-Visible spectra. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present in a sample.

For lead-containing samples, XPS can be used to identify the presence of lead and determine its oxidation state. In studies of lead adsorption on various materials, the Pb 4f region of the XPS spectrum is of particular interest. The Pb 4f spectrum typically shows two peaks, Pb 4f₇/₂ and Pb 4f₅/₂. For example, in one study, these peaks were observed at 138.2 eV and 143.6 eV, respectively, confirming the uptake of Pb(II). researchgate.net The binding energy of the Pb 4f peaks can be influenced by the chemical environment of the lead atoms. nih.govtandfonline.com

XPS analysis of materials containing both lead and organic components, such as lead adsorbed on biomaterials or in polymer matrices, can provide insights into the nature of the lead-substrate interaction. researchgate.netrsc.org While specific XPS data for pure this compound was not found, the principles of analyzing lead and organic species by XPS are well-documented. bris.ac.ukresearchgate.netntu.edu.tw

Data Tables

Table 1: Key Vibrational Spectroscopy Data for Lactate

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | 3000-3700 | O-H stretching (water) | mdpi.com |

| FTIR | ~1638 | C=O stretching | mdpi.com |

| FTIR | 1127 | Lactate marker band | acs.org |

| FTIR | 900-1200 | C-C, C-O, C-OH stretching | nih.gov |

| FTIR | 779, 854 | C-H bending | nih.gov |

Table 2: ¹H NMR Chemical Shifts for Lactic Acid

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| CH₃ | ~1.32 | Doublet | hmdb.ca |

| CH | ~4.10 | Quartet | hmdb.ca |

Table 3: Mass Spectrometry Data for Lactate Anion

| Ion | m/z | Type | Reference |

| [Lactate]⁻ | 89.0 | Precursor Ion | nih.gov |

| Fragment 1 | 71.0 | Product Ion | nih.gov |

| Fragment 2 | 43.0 | Product Ion | nih.gov |

Table 4: XPS Binding Energies for Pb(II)

| Core Level | Binding Energy (eV) | Reference |

| Pb 4f₇/₂ | 138.2 | researchgate.net |

| Pb 4f₅/₂ | 143.6 | researchgate.net |

Theoretical and Computational Studies on Lead Lactate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. northwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about the distribution of electrons and the resulting molecular structure. northwestern.edu

Studies on the quantum chemical nature of the lead(II) ion, the metallic component of lead lactate (B86563), reveal key aspects of its bonding behavior. The electronic configuration of Pb(II) is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁰. mdpi.com Quantum chemical analyses, including Natural Bond Orbital (NBO) and Electron Localization Function (ELF) topological analysis, have been performed on various Pb(II) complexes to understand the role of its valence electrons. mdpi.com

Research indicates that the complexation and structure of Pb(II) compounds are primarily governed by the interactions of the 6s and 6p subshells. mdpi.com Contrary to what might be assumed, there is no significant involvement of the 5d or 6d orbitals in bonding. mdpi.com NBO analysis on a range of Pb(II) complexes shows that the population of the 5d orbitals remains close to its filled state (around 9.87-9.89 electrons), and the charge transfer to the empty 6d orbitals is minimal (0.02 to 0.05 electrons). mdpi.com This suggests that the stereochemically active "lone pair" of electrons in Pb(II) arises from the behavior of the 6s² electrons and their interaction with the accepting 6p orbitals, which dictates the coordination geometry of its complexes, including lead lactate. mdpi.com

Table 1: NBO Analysis of Pb(II) Orbital Populations in Various Complexes This table illustrates the minimal involvement of 5d and 6d orbitals in the bonding of Pb(II) complexes, a principle that applies to this compound.

| Complex | 5d Orbital Population (electrons) | 6d Orbital Population (electrons) |

|---|---|---|

| [Pb(H)₃]⁻ | 9.87 | 0.05 |

| [Pb(CN)₃]⁻ | 9.87 | Not specified |

| [Pb(OH₂)₃]²⁺ | 9.89 | 0.02 |

Data sourced from MDPI. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, interactions with surrounding molecules (like solvents), and dynamic processes. researchgate.netnih.gov

While specific MD simulation studies focusing exclusively on this compound in solution are not widely documented in publicly available literature, the methodology is well-established from research on related systems, such as lactate ions in biological environments. For instance, extensive MD simulations have been performed on lactate dehydrogenase (LDH), an enzyme that catalyzes the conversion of lactate to pyruvate (B1213749). nih.govplos.org These studies utilize force fields like CHARMM and water models such as TIP3P to simulate the behavior of the lactate molecule within the enzyme's active site and in aqueous solution. nih.gov

An MD simulation of this compound would involve modeling the lead(II) ion and the two lactate anions in a simulation box filled with water molecules. Such a study would reveal:

Conformational Preferences: The flexible carboxylate and hydroxyl groups of the lactate ligands can adopt various orientations around the central lead ion. MD simulations can map the free energy landscape to identify the most stable conformations.

Solvation Structure: The simulation would show how water molecules arrange around the this compound complex, forming hydration shells and participating in hydrogen bonding with the lactate ligands.

Ion Pairing Dynamics: It would be possible to study the dynamics of the association and dissociation between the Pb²⁺ ion and the lactate anions in solution.

Table 2: Typical Components in a Molecular Dynamics Simulation Setup for a Lactate-Containing System This table outlines the parameters that would be defined for a computational study of this compound in solution, based on established methods.

| Component | Example/Description | Reference |

|---|---|---|

| System | This compound molecule in a periodic box of water | nih.gov |

| Force Field | CHARMM36 or General Amber Force Field (GAFF) to define interatomic potentials | nih.gov |

| Water Model | TIP3P or SPC/E to simulate solvent behavior | nih.gov |

| Simulation Time | Nanoseconds to microseconds, depending on the process studied | nih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) to mimic lab conditions | researchgate.net |

Computational Modeling of this compound Crystal Structures

Computational modeling is a valuable tool for predicting and understanding the three-dimensional arrangement of molecules in a crystalline solid. nih.gov Techniques such as crystal structure prediction (CSP) can generate hypothetical crystal structures based on the molecule's chemical diagram, providing insights into polymorphism, packing efficiency, and intermolecular interactions. acs.org

Direct computational studies on the crystal structure of this compound are not prominent in the reviewed literature. However, the methods for such an investigation are well-developed and have been successfully applied to related organic molecules, including lactic acid itself. researchgate.net First-principles solid-state methods, which are based on periodic Density Functional Theory (DFT), can be used to determine crystal structures, including lattice parameters and atomic positions, with high accuracy. researchgate.net For more complex organic crystals, methods combining Monte Carlo simulated annealing with force fields are often employed to search for the most stable crystal packing arrangements. acs.org

A computational study of the this compound crystal structure would aim to:

Predict the most likely space group and unit cell dimensions.

Determine the coordination environment of the lead(II) ion and the conformation of the lactate ligands within the crystal lattice.

Analyze the network of intermolecular interactions, such as coordination bonds between lead and oxygen atoms, and hydrogen bonds involving the hydroxyl groups of the lactate moieties, which stabilize the crystal structure.

Table 3: Computational Methods for Crystal Structure Analysis This table summarizes modern computational techniques that could be applied to model the solid-state structure of this compound.

| Methodology | Application | Reference |

|---|---|---|

| Periodic DFT | Determination of lattice parameters and atomic positions; calculation of electronic properties. | researchgate.net |

| Crystal Structure Prediction (CSP) | Generation of energetically plausible polymorphs using methods like Monte Carlo simulated annealing. | acs.org |

| Energy Framework Analysis | Calculation and visualization of intermolecular interaction energies to understand crystal stability and mechanical properties. | nih.gov |

| Topological Analysis (QTAIM) | Characterization of the nature and strength of intermolecular interactions within the crystal. | nih.gov |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating complex chemical reaction mechanisms, allowing researchers to map reaction pathways, identify transition states, and calculate activation energies. acs.orgrsc.org

A significant computational study investigated the role of lead(II) ions in catalyzing the conversion of cellulose (B213188) into lactic acid in water. researchgate.net This work combined experimental results with computational modeling to understand the reaction mechanism at a molecular level. The study proposed that Pb(II) ions in an aqueous solution effectively catalyze a series of cascading reaction steps. researchgate.net

Computational findings suggest that a Pb(II)-OH species is a primary contributor to the catalysis. The proposed mechanism includes:

Isomerization of glucose (from cellulose hydrolysis) into fructose (B13574).

Selective cleavage of the C3–C4 bond of fructose to yield two triose molecules.

Conversion of these trioses into lactic acid.

The calculations of the Gibbs free energy for the conversion of glucose and fructose showed that the presence of Pb(II) significantly lowers the activation barriers for these key steps, explaining its catalytic efficiency. researchgate.net

Table 4: Calculated Gibbs Free Energy of Activation for Sugar Conversion This table shows the effect of Pb(II) on the activation energy for key reaction steps in the formation of lactic acid, as determined by computational studies.

| Reaction Step | Catalyst | Activation Gibbs Energy (kcal/mol) |

|---|---|---|

| Glucose → Fructose (Isomerization) | None | 33.0 |

| Glucose → Fructose (Isomerization) | Pb(II) | 25.3 |

| Fructose → Trioses (Retro-aldol) | None | 38.3 |

| Fructose → Trioses (Retro-aldol) | Pb(II) | 27.7 |

Data sourced from Nature Communications. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Lead Lactate

Thermal Decomposition Pathways and Products

The thermal decomposition of lead lactate (B86563), like other metal carboxylates, involves the breaking of chemical bonds through heat. While specific studies on lead lactate are not extensively detailed, the decomposition pathways can be inferred from related organic lead compounds. dtic.mil Generally, the process proceeds through the formation of intermediate products, culminating in the formation of lead oxide (PbO) or metallic lead (Pb), depending on the atmospheric conditions. dtic.mil

In the presence of air (an oxidizing atmosphere), the decomposition is expected to be an exothermic process that yields lead(II) oxide, carbon dioxide, and water. dtic.mil The lactate ligand would be oxidized. In an inert atmosphere, such as nitrogen, the decomposition is more likely to be an endothermic process. dtic.mil Under these conditions, the products could include metallic lead, lead oxide, carbon monoxide, and a variety of organic compounds resulting from the pyrolysis of the lactate moiety. dtic.mil

Thermogravimetric analysis of similar organic lead salts shows that decomposition typically occurs in a single stage, though slight variations can be observed in higher-order carboxylates. dtic.mil The final decomposition product in air is consistently lead oxide. dtic.mil

Table 1: Potential Thermal Decomposition Products of this compound

| Atmosphere | Potential Products | Reaction Character |

| Air (Oxidizing) | Lead(II) Oxide (PbO), Carbon Dioxide (CO₂), Water (H₂O) | Exothermic |

| Inert (e.g., Nitrogen) | Metallic Lead (Pb), Lead(II) Oxide (PbO), Carbon Monoxide (CO), Organic Fragments | Endothermic |

This table is based on the decomposition of similar organic lead compounds. dtic.mil

Hydrolysis and Solvolysis Reactions

Hydrolysis and solvolysis are chemical reactions in which a compound is broken down by reaction with water or another solvent, respectively. vedantu.com For this compound, these reactions involve the cleavage of the coordinate bond between the lead(II) ion and the lactate ligand.

Hydrolysis: In an aqueous solution, this compound can undergo hydrolysis. This is a reversible reaction where water molecules act as nucleophiles, potentially displacing the lactate ligands from the lead ion's coordination sphere to form aqua-lead complexes, such as hexaaqualead(II) ([Pb(H₂O)₆]²⁺), and releasing lactic acid. vedantu.commdpi.com The extent of hydrolysis is dependent on factors like pH and concentration. For instance, the acidolysis of metal lactates, such as calcium lactate, with a strong acid is a method used to produce lactic acid, demonstrating the susceptibility of the metal-lactate bond to cleavage in aqueous acidic conditions. google.com

Solvolysis: In non-aqueous but nucleophilic solvents, such as alcohols (alcoholysis), a similar reaction called solvolysis occurs. vedantu.com For example, in methanol (B129727), the lactate ligands could be replaced by methanol molecules, and the reaction might yield methyl lactate through transesterification, especially under catalytic conditions. vedantu.comacs.org Solvolysis reactions, particularly those following an Sₙ1 mechanism, are favored by polar protic solvents that can stabilize the intermediate cation formed during the reaction. libretexts.org

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound can involve both the lead(II) ion and the lactate ligand.

Oxidation: The lactate moiety is susceptible to oxidation to form pyruvate (B1213749). This transformation is a key reaction in metabolic pathways, where it is catalyzed by the enzyme lactate dehydrogenase (LDH) with NAD⁺ acting as the oxidant. nih.govvaia.com In chemical synthesis, the oxidation of lactates to pyruvates can be achieved using molecular oxygen and heterogeneous catalysts. acs.org For instance, the aerobic oxidation of ethyl lactate to ethyl pyruvate has been demonstrated using vanadia-titania catalysts. acs.org Research has also pointed to the use of bimetallic catalysts, such as lead-platinum (Pb-Pt), for the synthesis of pyruvic acid from lactates, suggesting that the lead ion can play a role in facilitating the oxidation process. acs.org The reaction involves the oxidative dehydrogenation of the lactate. acs.org

Reduction: The lead(II) ion in this compound can be reduced to metallic lead (Pb⁰) by a suitable reducing agent. The lactate ligand itself is generally stable against reduction under typical chemical conditions, but the lead cation is the more electroactive species in this context.

Table 2: Key Redox Reactions

| Reaction Type | Reactant Moiety | Product Moiety | Typical Reagents/Conditions |

| Oxidation | Lactate | Pyruvate | O₂, Catalysts (e.g., V₂O₅/TiO₂, Pb-Pt), NAD⁺ (enzymatic) nih.govacs.org |

| Reduction | Lead(II) | Lead(0) | Strong reducing agents |

Ligand Exchange and Complexation Reactions

Lead(II) ions are known to form stable complexes with various ligands, and the lactate in this compound can be readily exchanged for other ligands in a solution. rsc.orgscience-revision.co.uk A ligand exchange reaction involves the replacement of one or more ligands in a coordination complex with others. libretexts.orgchemguide.co.uk

Complexation: Lead(II) forms complexes with lactate in aqueous solutions. rsc.org Studies on similar metal ions show that lactate typically coordinates in a bidentate fashion, using one oxygen from the carboxylate group and the oxygen from the hydroxyl group. researchgate.net Lead(II) has a preference for donor atoms like sulfur, nitrogen, and oxygen, allowing it to form stable complexes with a wide range of molecules, including amino acids and chelating agents. acs.orgnih.gov

Ligand Exchange: The lactate ligands can be substituted by other nucleophilic species present in the solution. For example, adding a source of chloride ions (like concentrated hydrochloric acid) to a solution containing a lead complex could lead to the formation of chlorido-lead(II) complexes. science-revision.co.ukchemguide.co.uk Similarly, ligands like ammonia (B1221849) or thiocyanate (B1210189) could displace the lactate ligands. science-revision.co.uklibretexts.org The outcome of these reactions depends on the relative concentrations of the ligands and the stability constants of the respective lead complexes. science-revision.co.uk A larger equilibrium constant for a given ligand substitution reaction indicates that the product complex is more stable. science-revision.co.uk

Photochemical Transformations

Photochemical transformations are reactions initiated by the absorption of light. mdpi.com The photochemistry of this compound can be influenced by both the lead ion and the lactate ligand.

The photolysis of metal-carboxylate complexes often leads to the reduction of the metal ion and the oxidation of the ligand. For iron(III)-lactate complexes, irradiation with UV-A light has been shown to cause the rapid decomposition of the complex. researchgate.net This process generates reactive radical species and leads to the degradation of the lactate ligand. researchgate.net A similar mechanism can be anticipated for lead(II) lactate, where absorption of UV light could promote a ligand-to-metal charge transfer (LMCT), leading to the transient formation of lead(I) and a lactate radical. These reactive intermediates would then undergo further reactions.

Furthermore, related organic acids are known to undergo photochemical reactions. While the direct photolysis of lactate is not a major pathway, the photochemistry of pyruvic acid, its oxidation product, is well-studied and can lead to various products, including oligomers, especially at the air-water interface. acs.org The presence of the lead ion could potentially sensitize the lactate ligand to photochemical transformation at wavelengths it would not normally absorb.

Environmental Behavior and Fate of Lead Lactate Species

Adsorption and Desorption Processes in Environmental Matrices

The mobility and bioavailability of lead originating from lead lactate (B86563) are significantly influenced by adsorption and desorption processes in environmental matrices such as soil and sediment. Upon dissociation, the lead ion (Pb²⁺) is the primary actor in these processes.

Lead tends to accumulate in the surface layers of soil, with its concentration decreasing with depth. scielo.brscielo.br The adsorption of lead in soil is a critical process that limits its mobility. Various soil components, including clay minerals, organic matter, and iron and manganese oxides, provide binding sites for lead ions. The strength of this binding, however, is dependent on several factors, including soil pH, cation exchange capacity (CEC), and the presence of other ions. scielo.brscielo.br

Research on lead adsorption in different soil types reveals that soils with higher clay and organic matter content, and consequently higher CEC, exhibit a greater capacity for lead adsorption. ufl.edu For instance, one study compared two types of red soil and found that the soil with a higher clay content adsorbed more Pb²⁺. ufl.edu The process of lead adsorption can also influence soil chemistry; for example, the adsorption of Pb²⁺ has been shown to decrease soil pH. ufl.edu

Desorption, the release of adsorbed lead back into the soil solution, is generally a slow process, indicating that lead can be strongly retained in the soil matrix. ufl.edu Studies have shown that a significant portion of adsorbed lead is not easily desorbed, suggesting a high affinity of lead for soil particles. ufl.edu This strong adsorption reduces the immediate bioavailability of lead but also creates a long-term reservoir of contamination.

The lactate anion, being an organic acid, can also interact with soil components. However, its environmental significance is more related to its role in influencing lead mobility and its potential as a carbon source for microorganisms.

Table 1: Factors Influencing Lead Adsorption in Soil

| Factor | Influence on Lead Adsorption |

| Soil pH | Generally, lead adsorption increases with increasing pH. scielo.brscielo.brepa.gov |

| Cation Exchange Capacity (CEC) | Higher CEC provides more binding sites, leading to increased lead adsorption. scielo.brscielo.br |

| Organic Matter | Organic matter can form stable complexes with lead, enhancing its retention in soil. scielo.bracs.org |

| Clay Minerals | Clay surfaces provide significant sites for lead adsorption. ufl.edu |

| Iron and Manganese Oxides | These oxides can strongly adsorb lead ions. acs.org |

| Presence of Other Ions | Competition with other cations for binding sites can influence lead adsorption. researchgate.net |

Mobility and Transport Mechanisms in Soil and Aquatic Systems

The mobility of lead from lead lactate in soil and aquatic systems is largely governed by the solubility of lead compounds and the partitioning of lead between the solid and aqueous phases. While this compound itself is water-soluble, the lead ions released upon dissolution can precipitate as less soluble compounds, such as lead phosphates or carbonates, depending on the geochemical conditions. ontosight.aiscielo.br

In soils, the strong adsorption of lead to soil particles significantly limits its vertical and horizontal transport. scielo.brscielo.brcdc.gov Therefore, lead contamination is often concentrated in the upper soil horizons. scielo.brscielo.br However, certain conditions can enhance lead mobility. For example, acidic conditions can increase the solubility of many lead compounds, promoting its transport. cdc.gov The presence of organic acids, such as the lactate ion itself, can form soluble complexes with lead, potentially increasing its mobility in some situations.

In aquatic systems, lead introduced from sources like this compound will partition between the water column and the sediment. cdc.govsavethewater.org A significant portion of lead in aquatic environments is found in the sediment, where it can accumulate to high concentrations. savethewater.orginchem.org The transport of lead in aquatic systems can occur in both dissolved and particulate forms. Dissolved lead can be transported with the flow of water, while particulate lead, adsorbed to suspended solids, can be transported over long distances before settling. cdc.govcopernicus.org The resuspension of contaminated sediments can also re-introduce lead into the water column.

The mobility of lead can also be influenced by the presence of other substances. For example, the addition of amendments like lime and phosphate (B84403) to soils, intended to stabilize lead, can sometimes inadvertently increase the mobility of other contaminants like antimony. epa.gov

Biotransformation and Biodegradation Pathways

The biotransformation and biodegradation of this compound involve the separate fates of the lead ion and the lactate anion.

Lactate Biodegradation: Lactate is a readily biodegradable organic compound that can serve as a carbon and energy source for a wide range of microorganisms in both soil and aquatic environments. asm.org Bacteria from the genus Pseudomonas, for example, are known to utilize lactate. asm.org The biodegradation of lactate ultimately leads to its conversion to carbon dioxide and water under aerobic conditions, or to other simple organic compounds under anaerobic conditions.

Lead Biotransformation: Inorganic lead itself is not biodegradable, but it can be subject to biotransformation by microorganisms. nih.gov This process does not break down the lead but rather changes its chemical form or speciation. Some microorganisms can alter the mobility and toxicity of lead through processes such as biosorption (binding of lead to the cell surface), bioaccumulation (uptake of lead into the cell), and precipitation (formation of insoluble lead minerals). nih.gov For instance, some bacteria can promote the formation of lead phosphates, which are highly insoluble and therefore less bioavailable. Lactic acid bacteria have been specifically studied for their ability to bind and remove lead from solutions, a process driven by passive adsorption to the bacterial surface. nih.govnih.govnih.gov

The presence of lactate in the environment could potentially influence the biotransformation of lead by stimulating microbial activity. Microorganisms metabolizing lactate could create localized changes in pH or produce other metabolites that could, in turn, affect lead speciation.

Photodegradation and Chemical Degradation in the Environment

The degradation of this compound in the environment through photochemical and chemical processes also involves the distinct reactions of its constituent ions.

Photodegradation of Lactate: Lactic acid and its salts can undergo photodegradation, particularly in the presence of photosensitizers like iron (III). researchgate.net Near UV light can promote the degradation of lactate, leading to the formation of other chemical species. researchgate.net The photodegradation of polylactic acid (PLA), a polymer of lactic acid, has been studied more extensively and is known to proceed via a radical mechanism initiated by the abstraction of a hydrogen atom, leading to chain cleavage. nih.govresearchgate.net While this compound is not a polymer, similar principles of photochemical reactivity of the lactate moiety would apply.

Chemical Degradation of Lead: Lead itself does not undergo degradation in the sense of being broken down. However, its chemical form can be altered by environmental factors. For example, the photocatalytic degradation of lead (II) in water has been investigated using semiconductor materials like titanium dioxide (TiO₂). sciensage.info Under UV irradiation, these materials can generate reactive oxygen species that can lead to the precipitation of lead from the solution, effectively reducing its concentration in the water. sciensage.info The efficiency of this process is influenced by factors such as pH and the concentration of the photocatalyst. sciensage.info

The presence of both lead and lactate could lead to complex photochemical reactions, although specific studies on the photodegradation of this compound as a single compound in environmental systems are not widely available.

Speciation and Bioavailability in Natural Systems

The speciation of lead—its chemical form—is a critical determinant of its bioavailability and, consequently, its potential toxicity. researchgate.netnih.gov In natural systems, lead can exist in various forms, including the free ion (Pb²⁺), complexes with inorganic ligands (e.g., hydroxides, carbonates, sulfates, chlorides), and complexes with organic matter. acs.orgcdc.gov

The introduction of this compound into the environment will initially increase the concentration of dissolved Pb²⁺. However, this free lead will quickly interact with other components of the system, leading to changes in its speciation. The lactate ion itself can form complexes with lead, but these are generally less stable than complexes with other common environmental ligands like carbonates or humic substances.

The bioavailability of lead is highly dependent on its speciation. Generally, the free lead ion and some soluble organic complexes are considered to be the most bioavailable forms. nih.gov Lead that is strongly adsorbed to soil particles or precipitated as insoluble minerals has a much lower bioavailability. acs.orgresearchgate.net For example, lead associated with iron oxyhydroxide minerals or the organic fraction of soil may be less available for uptake by organisms. acs.org Research has shown that the bioavailability of lead in soil can be significantly reduced through remediation strategies that promote the formation of stable, insoluble lead species. researchgate.net

The lactate component could indirectly influence lead bioavailability by affecting microbial activity and soil pH, which in turn can alter lead speciation. For instance, microbial degradation of lactate could lead to changes in redox potential, which can also affect the form and mobility of lead.

Table 2: Common Lead Species in the Environment and their General Bioavailability

| Lead Species | General Bioavailability | Notes |

| Free Lead Ion (Pb²⁺) | High | Readily taken up by organisms. nih.gov |

| Lead Carbonates (e.g., PbCO₃) | Low to Moderate | Solubility depends on pH and carbonate concentration. researchgate.net |

| Lead Sulfates (e.g., PbSO₄) | Low | Generally insoluble. |

| Lead Phosphates (e.g., Pyromorphite) | Very Low | Highly stable and insoluble, significantly reducing bioavailability. researchgate.net |

| Lead-Organic Matter Complexes | Variable | Depends on the nature of the organic matter; can be both mobile and immobile forms. acs.org |

| Lead Adsorbed to Iron/Manganese Oxides | Low | Strongly bound to mineral surfaces. acs.org |

Lead Lactate in Advanced Materials Science and Engineering

Integration of Lead Lactate (B86563) in Polymer Composites and Bioplastics

The integration of lead-based compounds into polymer composites can significantly alter their properties. While research on the direct use of lead lactate in large-scale polymer composite production is not widespread, the principles of incorporating metallic salts into polymer matrices are well-established. Such additions can influence the thermal stability, mechanical strength, and degradability of the resulting material.

Polylactic acid (PLA), a biodegradable and biocompatible polyester, is a cornerstone of the bioplastics industry. ecomena.orgnih.gov Derived from renewable resources like corn starch or sugarcane, PLA is a leading alternative to petroleum-based plastics. ecomena.orgacs.org The production of PLA typically involves the fermentation of sugars to produce lactic acid, which is then polymerized. acs.orgnih.gov The properties of PLA can be tailored by creating composites with various fillers and additives. nih.gov

The introduction of metallic compounds can modify the properties of PLA. For instance, studies have shown that the incorporation of other metal oxides can enhance the thermal stability and mechanical properties of PLA composites. While direct data on this compound's extensive use as a filler is limited, related research on other lead compounds in polymers provides insights. For example, the presence of lead can affect the degradation rates of polymers.

A study on poly(lactic acid)/ethylene vinyl acetate (B1210297)/graphene oxide composites was conducted to remove lead ions from solutions, indicating the interaction between lead and PLA-based materials. ufs.ac.za

Table 1: Properties of PLA and its Composites

| Property | Neat PLA | PLA Composites (General) | Potential Influence of Metallic Salts |

| Young's Modulus | High | Can be increased or decreased depending on the filler | Can increase stiffness |

| Tensile Strength | High | Can be enhanced with reinforcing fillers | May alter strength and ductility |

| Toughness | Poor (Brittle) | Can be improved with plasticizers or impact modifiers | Can affect brittleness |

| Biodegradability | Biodegradable under specific conditions | Can be tailored by the choice of filler | May influence degradation pathways and rates |

| Thermal Stability | Degrades above 200°C | Can be improved with certain nanofillers | Can alter thermal decomposition temperature |

This table provides a general overview. Actual properties can vary significantly based on the specific composition and processing methods.

Applications in Catalysis (e.g., related to lactic acid synthesis)

Lead compounds have been investigated for their catalytic activity in various chemical transformations, including those relevant to lactic acid synthesis. Research has demonstrated that lead(II) ions can efficiently catalyze the conversion of cellulose (B213188), a major component of biomass, into lactic acid in water. researchgate.net This process is significant as it offers a potential chemocatalytic route to produce a high-value chemical from abundant renewable resources. researchgate.net

The catalytic process involves several steps, including the hydrolysis of cellulose to glucose, isomerization of glucose to fructose (B13574), and the subsequent conversion of trioses (formed from fructose) into lactic acid. researchgate.net The presence of lead(II) ions has been shown to be effective in catalyzing these transformations. researchgate.net

While homogeneous catalysts like lead salts can be effective, their separation and reuse can be challenging. researchgate.net This has led to research into heterogeneous catalysts for similar conversions. Other research has explored the use of various metal catalysts for the conversion of glycerol, a byproduct of biodiesel production, into lactic acid. ecomena.orgacs.org

The synthesis of lactic acid can also be achieved through enzymatic catalysis, which offers high specificity. Lactate dehydrogenase, for example, catalyzes the conversion of pyruvate (B1213749) to lactic acid. mdpi.com

Fabrication of Lead-Based Nanomaterials via Lactate Precursors

This compound can serve as a precursor in the synthesis of lead-based nanomaterials. The lactate anion can act as a chelating agent, facilitating the controlled formation of nanostructures. While direct examples of this compound being the primary precursor in extensive studies are not abundant, the use of other lead salts like lead acetate and lead nitrate (B79036) in conjunction with various organic ligands to create nanomaterials is well-documented.

For instance, lead sulfide (B99878) (PbS) nanoparticles have been synthesized using lead nitrate as a precursor in the presence of a marine yeast, Rhodosporidium diobovatum. researchgate.net In this biological method, the yeast facilitates the formation of PbS nanoparticles. researchgate.net Similarly, nanostructured lead oxide has been prepared from lead citrate, which was synthesized from spent lead-acid battery paste. nih.gov

Table 2: Examples of Lead-Based Nanomaterial Synthesis

| Nanomaterial | Precursor Mentioned in Studies | Synthesis Method | Resulting Nanoparticle Size |

| Lead Sulfide (PbS) | Lead Nitrate | Biosynthesis using yeast | 2-5 nm |

| Lead Oxide (PbO) | Lead Citrate | Calcination | 50-200 nm |

| Lead-Based Perovskites | Lead Halides | Supersaturated recrystallization | ~90 nm |

This table is based on examples from the provided search results and illustrates the use of different lead precursors.

Role in Functional Coatings and Thin Films

Lead-based materials, particularly lead zirconate titanate (PZT), are widely used in functional coatings and thin films due to their excellent piezoelectric and ferroelectric properties. academie-sciences.frresearchgate.net These coatings are integral to a range of microelectronic devices, including sensors, actuators, and memory components. researchgate.net

The fabrication of these functional oxide thin films often employs chemical solution deposition (CSD) techniques, such as the sol-gel process. researchgate.net In a typical sol-gel route for PZT, precursors containing lead, zirconium, and titanium are dissolved in a suitable solvent. rsc.org While lead acetate is a commonly mentioned precursor, the fundamental principles could allow for the use of other soluble lead salts like this compound, provided they are compatible with the solvent system and other precursors.

The solvent plays a crucial role in stabilizing the precursor solution and influencing the final properties of the thin film. rsc.org The solution is then deposited onto a substrate, often by spin-coating, and subjected to annealing to form the desired crystalline oxide film. academie-sciences.frresearchgate.net The properties of the resulting film are highly dependent on the precursor chemistry, solution stability, and processing parameters. academie-sciences.fr

Furthermore, thin films of polymers like poly(lactic-co-glycolic acid) (PLGA) are used for applications such as controlled drug delivery. nih.gov The incorporation of various compounds into these polymer films can modify their properties and functionality.

Advanced Analytical Methodologies for Lead Lactate Detection and Speciation

Chromatographic Techniques (HPLC, GC-MS) for Separation and Quantification

Chromatographic methods are fundamental for separating components from a complex mixture, allowing for the precise quantification of individual species. While direct analysis of the intact lead lactate (B86563) salt is uncommon, these techniques can separate its constituent ions or derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating ions and molecules. For lead lactate analysis, an HPLC system can be configured to separate the lactate anion from other organic acids in a sample. A common approach involves using a reverse-phase (RP) C18 column with a mobile phase consisting of an aqueous acid solution, such as phosphoric acid, and an organic modifier like acetonitrile. sielc.comgoogle.com Detection can be achieved using a Diode Array Detector (DAD). google.com The separation of inorganic lead (Pb2+) and organolead compounds can also be accomplished using reversed-phase HPLC, followed by post-column derivatization to form a colored complex that can be detected spectrophotometrically. nih.gov For instance, the eluate containing separated lead species can be reacted with 4-(2-pyridylazo)resorcinol (B72590) to form a red-colored complex detectable at 546 nm. nih.gov Although HPLC is well-suited for separating the lactate anion, the lead cation is often analyzed by other, more sensitive elemental techniques after separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Direct analysis of this compound by GC-MS is not feasible due to the compound's low volatility. However, derivatization procedures can be employed to convert the non-volatile lactate anion into a volatile ester, which can then be analyzed by GC-MS. This approach is more common for the analysis of the organic component rather than the lead itself. The primary role of chromatography in the context of this compound is often to isolate the lead-containing species from the sample matrix before quantification by elemental analysis techniques. nih.gov

Table 1: Chromatographic Approaches for Components of this compound This interactive table summarizes potential chromatographic conditions for the analysis of the components of this compound.

| Component | Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|---|

| Lactate | HPLC | Reverse-Phase C18 | Acetonitrile, Water, Phosphoric Acid sielc.comgoogle.com | Diode Array Detector (DAD) google.com |

| Lead (Pb2+) | HPLC | Reversed Phase | Varies | Post-column derivatization and spectrophotometry nih.gov |

| Lactate (as volatile derivative) | GC-MS | Varies | Helium | Mass Spectrometry |

Spectrometric Methods for Trace Analysis and Elemental Detection (ICP-MS, AAS, AFS)

Spectrometric techniques are the methods of choice for trace and ultra-trace elemental analysis, offering exceptional sensitivity and specificity for detecting the lead component in this compound. These methods focus on the quantification of lead atoms after the sample is atomized.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the elemental composition of a sample. vitas.no It can detect metals at concentrations as low as parts-per-trillion (ppt). vitas.nomdpi.com In this technique, the sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is capable of multi-element analysis, making it efficient for complex matrices. vitas.nomdpi.com However, it can be susceptible to matrix effects and isobaric interferences, where ions of different elements have the same mass. mdpi.comdrawellanalytical.com Modern instruments often include collision or reaction cells to mitigate these interferences. epa.gov

Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for quantifying specific elements like lead. ontosight.ai The method is based on the principle that ground-state atoms absorb light at characteristic wavelengths. jove.com A sample is atomized in a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength (e.g., 283.3 nm for lead) is passed through the atomic vapor. ontosight.aioiv.int The amount of light absorbed is directly proportional to the concentration of the lead atoms. jove.com AAS is highly selective, cost-effective, and less prone to interference than some other methods. ontosight.aicontractlaboratory.com Graphite furnace AAS (GF-AAS) offers significantly lower detection limits than flame AAS.

Atomic Fluorescence Spectrometry (AFS) is another highly sensitive technique for detecting metals, particularly hydride-forming elements and mercury, but it is also applicable to lead. measurlabs.comaurora-instr.comaurora-instr.com In AFS, atoms in a flame or vapor are excited by a light source to a higher electronic state. measurlabs.com These excited atoms then emit light (fluoresce) as they return to a lower energy state. The intensity of this fluorescence is proportional to the element's concentration. AFS is known for its high specificity and its ability to detect trace amounts of toxic metals. measurlabs.com It can achieve detection limits at the parts-per-trillion (ppt) level for lead. aurora-instr.comaurora-instr.com Laser-excited atomic fluorescence spectrometry (LEAFS) can achieve even lower detection limits, in the femtogram per milliliter (fg/mL) range for lead in complex samples like blood. nih.govacs.org

Table 2: Comparison of Spectrometric Methods for Lead Detection This interactive table compares the key features of ICP-MS, AAS, and AFS for the elemental analysis of lead.

| Feature | ICP-MS | AAS | AFS |

|---|---|---|---|

| Principle | Ionization in plasma, separation by mass-to-charge ratio vitas.no | Absorption of light by ground-state atoms jove.com | Emission of light by excited atoms measurlabs.com |

| Typical Detection Limits | Parts-per-trillion (ppt) vitas.nodrawellanalytical.com | Parts-per-million (ppm) to parts-per-billion (ppb) contractlaboratory.com | Parts-per-trillion (ppt) aurora-instr.comaurora-instr.com |

| Multi-element Capability | Yes vitas.no | No (typically single-element) measurlabs.com | No (typically single-element) measurlabs.com |

| Key Advantages | High sensitivity, multi-element capability mdpi.com | Robust, cost-effective, high specificity ontosight.aicontractlaboratory.com | Very high sensitivity, high specificity measurlabs.com |

| Common Interferences | Isobaric and matrix interferences mdpi.comdrawellanalytical.com | Chemical and spectral interferences | Quenching of fluorescence signal |

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a promising alternative to traditional laboratory-based methods, providing rapid, portable, and cost-effective detection of lead ions. nih.gov These sensors operate by measuring the electrical changes (such as current or potential) that occur during an electrochemical reaction involving the target analyte. For this compound, these sensors are designed to detect the Pb(II) ion.

The development of these sensors often involves modifying the surface of an electrode to enhance sensitivity and selectivity towards lead ions. mdpi.com A common technique used is Anodic Stripping Voltammetry (ASV), which involves two steps: a preconcentration step where lead is deposited onto the working electrode at a negative potential, followed by a stripping step where the potential is scanned in a positive direction, causing the deposited lead to be oxidized and re-dissolved, generating a current peak whose height is proportional to the lead concentration. nih.govcranfield.ac.uk

Various materials are used to modify electrodes, including:

Carbon-based materials: Glassy carbon electrodes (GCE), screen-printed carbon electrodes (SPCEs), and carbon nanotubes have been used due to their wide potential window and ease of modification. mdpi.comresearchgate.net

Nanomaterials: Nanoparticles and nanocomposites, such as those made from TiO2 or bismuth oxide, can be applied to the electrode surface to increase the surface area and improve catalytic activity, thereby enhancing detection sensitivity. mdpi.comcranfield.ac.uk

Polymers and Chelating Agents: Materials like Nafion or 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) can be used to modify electrodes to selectively bind lead ions and increase the sensitivity of the stripping response. cranfield.ac.uk

Recent research has focused on developing mercury-free electrodes to avoid the toxicity of mercury, which was traditionally used in ASV. nih.gov Bismuth-film electrodes and copper-based sensors have emerged as effective and more environmentally friendly alternatives. cranfield.ac.ukmdpi.com These sensors have demonstrated the ability to detect lead at sub-parts-per-billion (ppb) levels in various samples. mdpi.com

Table 3: Examples of Electrochemical Sensors for Lead (Pb2+) Detection This interactive table showcases different types of electrochemical sensors and their performance characteristics for lead detection.

| Electrode Type | Modification Material | Technique | Detection Limit | Reference |

|---|---|---|---|---|

| Screen-Printed Carbon Electrode (SPCE) | Bismuth Film | Square-wave anodic stripping voltammetry (SWASV) | < 20 µg/L | cranfield.ac.uk |

| Glassy Carbon Electrode (GCE) | Biochar/TiO2 Nanoparticles | Differential Pulse Voltammetry (DPV) | 0 pM - 10 µM range | mdpi.com |

| Copper Foil | Polyester Resin Mask | Not specified | 0.2 ppb | mdpi.com |

Advanced Spectroscopy for In Situ and Real-Time Monitoring

Advanced spectroscopic techniques are being developed for in situ and real-time monitoring, which allows for on-site analysis without the need for complex sample preparation. nih.govacs.org These methods are invaluable for applications such as industrial process control and environmental field monitoring.

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that can perform rapid, real-time elemental analysis of solids, liquids, and gases. aip.orgmdpi.com A high-energy laser pulse is focused on the sample, creating a micro-plasma. aip.org As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths. This light is collected and analyzed by a spectrometer to determine the elemental composition of the sample. aip.org LIBS is particularly well-suited for in situ analysis and has been used to create man-portable analyzers for detecting lead in environmental samples like road sediments and paint, with detection limits in the parts-per-million (ppm) range. nih.govresearchgate.net

Raman Spectroscopy is a non-destructive technique that provides chemical fingerprint information by detecting the vibrational modes of molecules. nanogune.eu When a laser interacts with a sample, it can cause inelastic scattering of light (the Raman effect), with the frequency shifts corresponding to the vibrational modes of the molecules present. nih.gov Raman spectroscopy is highly specific and can be used to identify the lactate anion, which has a characteristic peak around 861 cm⁻¹. researchgate.net By combining Raman spectroscopy with machine learning algorithms, it's possible to quantify lactate concentrations in complex biological fluids. nanogune.eu The use of fiber optic probes allows for remote and in situ measurements. nih.govhoriba.com

Near-Infrared (NIR) Spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which corresponds to overtones and combinations of fundamental molecular vibrations. researchgate.net NIR spectroscopy has been established as a rapid and non-invasive tool for lactate detection. city.ac.uk Specific wavelengths significant for lactate concentration have been identified, enabling the development of NIR sensor technology for real-time monitoring in various applications. city.ac.uk

Table 4: Advanced Spectroscopic Techniques for In Situ Monitoring This interactive table outlines advanced spectroscopic methods suitable for real-time analysis of this compound components.

| Technique | Target Analyte | Principle | Key Advantages | Typical Application |

|---|---|---|---|---|

| Laser-Induced Breakdown Spectroscopy (LIBS) | Lead (elemental) | Atomic emission from laser-induced plasma aip.org | Real-time, in situ, minimal sample prep nih.govaip.org | Environmental monitoring, industrial quality control nih.govresearchgate.net |

| Raman Spectroscopy | Lactate (molecular) | Inelastic scattering of laser light revealing vibrational modes nih.gov | High chemical specificity, non-destructive, remote sensing capability acs.orgnanogune.eu | Bioprocess monitoring, medical diagnostics nanogune.euscielo.br |

| Near-Infrared (NIR) Spectroscopy | Lactate (molecular) | Absorption of light due to molecular vibration overtones researchgate.net | Rapid, non-invasive, suitable for in-line monitoring researchgate.netcity.ac.uk | Bioprocess monitoring, clinical analysis city.ac.uk |

Future Directions and Emerging Research Avenues for Lead Lactate

Development of Novel Synthesis and Green Chemistry Routes

The future of lead lactate (B86563) synthesis lies in the development of environmentally benign and efficient methodologies. Traditional chemical synthesis routes, often relying on feedstocks from petrochemical sources, are being re-evaluated in favor of greener alternatives. bioline.org.brmdpi.com Research is increasingly focused on bio-based production methods, leveraging the fermentation of renewable resources like lignocellulosic materials to produce lactic acid, the precursor to lead lactate. mdpi.com This approach not only reduces greenhouse gas emissions but also offers a more sustainable and potentially cost-effective manufacturing pathway. mdpi.com

Furthermore, the principles of green chemistry are being applied to the catalytic processes involved in lactate synthesis. This includes the use of less hazardous solvents, milder reaction conditions, and the development of more selective and reusable catalysts to minimize waste and energy consumption. rsc.org The goal is to create a closed-loop system where byproducts are minimized and resources are used with maximum efficiency.

Exploration of Understudied Structural and Spectroscopic Features

Advancements in analytical techniques are opening new doors to understanding the nuanced structural and spectroscopic characteristics of this compound. While its basic chemical formula, Pb(C3H5O3)2, is known, there is a need for more in-depth investigation into its crystalline structure, polymorphism, and the nature of the lead-lactate coordination. ontosight.ai

Modern spectroscopic methods, such as Near-Infrared (NIR), Raman, and Mid-Infrared (MIR) spectroscopy, are proving to be powerful tools for this purpose. core.ac.ukwur.nlmdpi.com These techniques can provide detailed information about the vibrational modes of the lactate molecule and how they are influenced by the lead ion and the surrounding chemical environment. core.ac.ukcity.ac.uk Such studies are crucial for elucidating structure-property relationships and for developing new applications where precise control over the material's characteristics is required. For instance, NIR spectroscopy has shown potential in detecting changes in lactate concentration, even at low levels, which could be foundational for developing new sensing technologies. core.ac.ukmdpi.com

Advanced Computational Modeling for Predictive Understanding

Computational modeling is emerging as a critical tool for accelerating research into this compound. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict a wide range of properties without the need for extensive and time-consuming laboratory experiments. These models can be used to understand the electronic structure, bonding, and reactivity of this compound at the atomic level.

This predictive capability is particularly valuable for:

Screening potential catalysts for synthesis reactions.

Simulating spectroscopic signatures to aid in the interpretation of experimental data.

Predicting the material's behavior under different conditions, such as temperature and pressure.

Designing new materials with tailored properties by modifying the this compound structure.

The integration of computational modeling with experimental work creates a synergistic cycle of prediction and validation, leading to a more rapid and efficient research and development process. researchgate.netmdpi.com

Investigation of Unique Reactivity Profiles and Catalytic Functions

Recent research has begun to uncover the potential of lead-containing catalysts in various chemical transformations. Lead, when combined with other metals, can exhibit unique catalytic properties. For example, lead-modified palladium nanoparticles have shown promise in the selective oxidation of alcohols to carboxylic acids under mild conditions. rsc.org